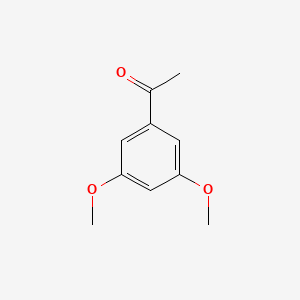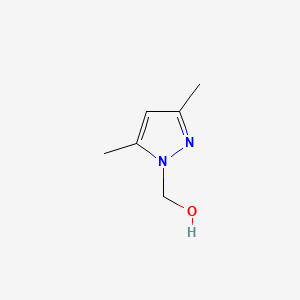
2-(苄氧基)-4-硝基苯甲酸
描述
2-(Benzyloxy)-4-nitrobenzoic acid, also known as 2-BnO-4-NOB, is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 203-204°C. It is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, but insoluble in water. 2-BnO-4-NOB is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
科学研究应用
合成和晶体工程
2-(苄氧基)-4-硝基苯甲酸及其衍生物在晶体工程中起着至关重要的作用。一项关于2-氯-4-硝基苯甲酸的研究涉及合成与吡啶基和苯甲酸衍生物形成分子盐。通过各种技术对这些化合物进行了结构表征,包括X射线衍射,展示了卤素键在晶体结构中的重要性 (Oruganti et al., 2017)。
巯基分析
与2-(苄氧基)-4-硝基苯甲酸相关的芳香族二硫化物已被合成用于测定生物材料中的巯基。这种应用对于研究这些化合物与血液和其他生物物质的相互作用具有重要意义 (Ellman, 1959)。
溶剂相互作用研究
研究还关注不同溶剂如何影响硝基苯甲酸的解离。一项研究调查了298K下水-乙腈混合物中各种硝基苯甲酸的解离常数,为了解溶质-溶剂相互作用提供了见解,这对于理解2-(苄氧基)-4-硝基苯甲酸在不同环境中的行为至关重要 (Niazi & Ali, 1990)。
衍生物的结构分析
对2-(苄氧基)-4-硝基苯甲酸的衍生物之一——苄基2,6-二羟基-3-硝基苯酸酯的结晶提供了关于分子结构和分子间氢键结构的见解。这项研究有助于理解这类硝基苯甲酸衍生物的结构方面 (Sonar et al., 2007)。
药物化学
在药物化学中,像2-(苄氧基)-4-硝基苯甲酸这样的硝基苯甲酸衍生物已被研究其在药物发现中的潜力。研究包括合成各种硝基芳香族化合物并评估其抗利什曼原虫活性,表明具有潜在的治疗应用 (Dias et al., 2015)。
安全和危害
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound and the presence of functional groups.
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .
生化分析
Biochemical Properties
2-(Benzyloxy)-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s nitro group can undergo reduction reactions, leading to the formation of amino derivatives that can further participate in biochemical pathways . Additionally, 2-(Benzyloxy)-4-nitrobenzoic acid can act as a substrate for esterases, which hydrolyze ester bonds, releasing benzoic acid and benzyl alcohol .
Cellular Effects
2-(Benzyloxy)-4-nitrobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with cellular enzymes can result in changes in the levels of reactive oxygen species (ROS), impacting oxidative stress responses and apoptosis . Furthermore, 2-(Benzyloxy)-4-nitrobenzoic acid has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-(Benzyloxy)-4-nitrobenzoic acid exerts its effects through various mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For instance, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, affecting the metabolism of other substrates . Additionally, the reduction of the nitro group to an amino group can result in the formation of reactive intermediates that can covalently modify proteins and nucleic acids, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-4-nitrobenzoic acid can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents . Over time, 2-(Benzyloxy)-4-nitrobenzoic acid can undergo degradation, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro studies has shown that it can induce changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-4-nitrobenzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, 2-(Benzyloxy)-4-nitrobenzoic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
2-(Benzyloxy)-4-nitrobenzoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can further undergo conjugation reactions with glucuronic acid or sulfate . These conjugates are more water-soluble and can be excreted from the body . The compound’s metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(Benzyloxy)-4-nitrobenzoic acid is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-(Benzyloxy)-4-nitrobenzoic acid within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-4-nitrobenzoic acid is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nitro group can facilitate its localization to the mitochondria, where it can participate in redox reactions . The subcellular distribution of 2-(Benzyloxy)-4-nitrobenzoic acid can influence its biochemical properties and cellular effects .
属性
IUPAC Name |
4-nitro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSQNGVLVKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968062 | |
| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5340-21-6 | |
| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)




